5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole: is a heterocyclic compound with the molecular formula C7H5N3O2S. It is part of the benzo[c][1,2,5]thiadiazole family, known for its diverse applications in various fields, including medicinal chemistry and materials science .
Scientific Research Applications
Chemistry: 5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology and Medicine: The compound has shown promise in medicinal chemistry for its potential anticancer and antimicrobial properties. It is being investigated for its ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the materials science field, this compound is used in the synthesis of advanced materials, including polymers and dyes, due to its unique electronic properties .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for 5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole could involve its use in the development of new photovoltaic materials . A thorough selection of components in the designing of appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor can lead to promising photovoltaic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole typically involves the nitration of 5-methylbenzo[c][1,2,5]thiadiazole. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the compound in high purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted benzo[c][1,2,5]thiadiazoles.
Comparison with Similar Compounds
- 5-Methylbenzo[c][1,2,5]thiadiazole
- 6-Nitrobenzo[c][1,2,5]thiadiazole
- 5-Methyl-6-chlorobenzo[c][1,2,5]thiadiazole
Comparison: 5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole is unique due to the presence of both a methyl and a nitro group, which confer distinct electronic and steric properties. This combination enhances its reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
6-methyl-5-nitro-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c1-4-2-5-6(9-13-8-5)3-7(4)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFRADGAHMOOOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NSN=C2C=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.